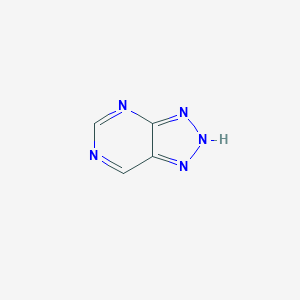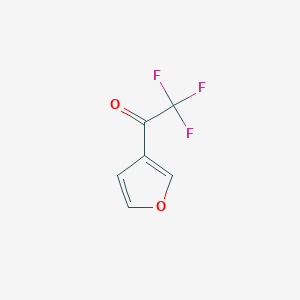
2,2,5,7,8-Pentamethylchroman-6-sulfonamide
Overview
Description
2,2,5,7,8-Pentamethylchroman-6-sulfonamide: is an organic compound with a unique structure characterized by a chroman ring substituted with multiple methyl groups and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,7,8-Pentamethylchroman-6-sulfonamide typically involves the following steps:
Starting Material: The synthesis begins with 2,2,5,7,8-Pentamethylchroman-6-ol.
Sulfonylation: The hydroxyl group of 2,2,5,7,8-Pentamethylchroman-6-ol is converted to a sulfonyl chloride using reagents such as chlorosulfonic acid or thionyl chloride.
Amination: The sulfonyl chloride is then reacted with an amine (e.g., ammonia or an alkylamine) to form the sulfonamide.
The reaction conditions typically involve moderate temperatures and the use of organic solvents such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,2,5,7,8-Pentamethylchroman-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The chroman ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alkoxides or thiolates under basic conditions
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2,2,5,7,8-Pentamethylchroman-6-sulfonamide has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2,5,7,8-Pentamethylchroman-6-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can bind to the active site of enzymes, inhibiting their activity.
Signal Modulation: The compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication
Comparison with Similar Compounds
Similar Compounds
2,2,5,7,8-Pentamethylchroman-6-ol: A precursor in the synthesis of 2,2,5,7,8-Pentamethylchroman-6-sulfonamide, known for its antioxidant properties.
2,2,5,7,8-Pentamethylchromane-6-sulfonyl chloride: An intermediate in the synthesis, used for introducing sulfonyl groups
Uniqueness
This compound is unique due to its combination of a chroman ring with multiple methyl groups and a sulfonamide functional group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Properties
IUPAC Name |
2,2,5,7,8-pentamethyl-3,4-dihydrochromene-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-8-9(2)13(19(15,16)17)10(3)11-6-7-14(4,5)18-12(8)11/h6-7H2,1-5H3,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMOEWPBTNQAQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60631298 | |
| Record name | 2,2,5,7,8-Pentamethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161117-67-5 | |
| Record name | 2,2,5,7,8-Pentamethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[1.1.0]butanone, 1,3-bis(1-methylethyl)-(9CI)](/img/structure/B64630.png)
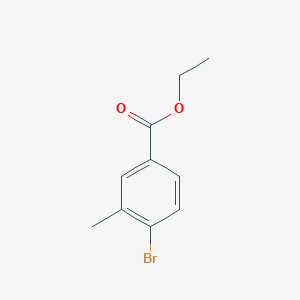




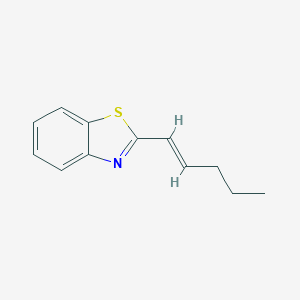

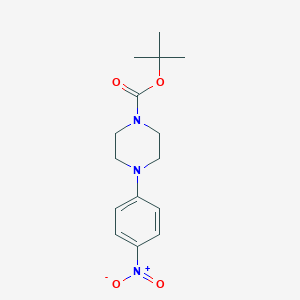
![1h-Thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B64662.png)
